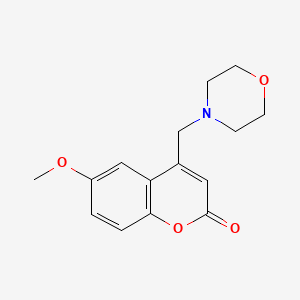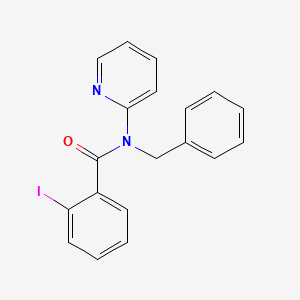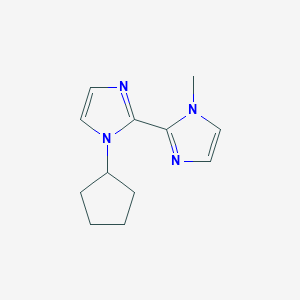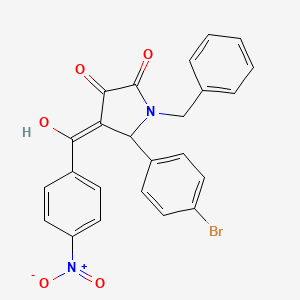
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methoxyisonicotinoyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methoxyisonicotinoyl)-3-piperidinol, also known as HMN-176, is a synthetic compound that has been studied for its potential applications in cancer treatment.
Mecanismo De Acción
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methoxyisonicotinoyl)-3-piperidinol binds to the colchicine binding site on tubulin, which is a key component of microtubules. This binding prevents the formation of microtubules, which are necessary for cell division. As a result, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has potent anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has been shown to have low toxicity in normal cells, indicating a potential therapeutic window for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S*,4R*)-4-(hydroxymethyl)-1-(2-methoxyisonicotinoyl)-3-piperidinol in lab experiments is its potency and specificity for microtubules, which allows for precise targeting of cancer cells. However, one limitation is the potential for off-target effects, which could lead to unintended consequences. In addition, the synthesis of this compound is complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on (3S*,4R*)-4-(hydroxymethyl)-1-(2-methoxyisonicotinoyl)-3-piperidinol. One area of interest is the development of more efficient synthesis methods to increase yields and reduce cost. Another area is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other diseases beyond cancer.
Métodos De Síntesis
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methoxyisonicotinoyl)-3-piperidinol is synthesized through a multi-step process involving the reaction of 2-methoxyisonicotinic acid with various reagents to form the key intermediate, which is then converted to the final product through a series of chemical reactions. The synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methoxyisonicotinoyl)-3-piperidinol has been studied for its potential applications in cancer treatment, specifically as a microtubule inhibitor. Microtubules are important components of the cytoskeleton that play a critical role in cell division. By inhibiting microtubule formation, this compound can prevent cancer cells from dividing and proliferating.
Propiedades
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-19-12-6-9(2-4-14-12)13(18)15-5-3-10(8-16)11(17)7-15/h2,4,6,10-11,16-17H,3,5,7-8H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFNJSMCDKKBAL-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)C(=O)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
![(4aR*,8aR*)-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5345731.png)
![6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
![4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)
![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5345773.png)
![4-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5345779.png)